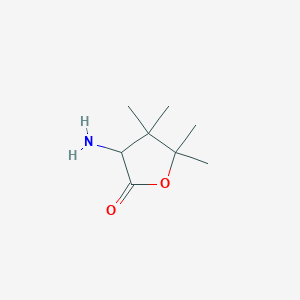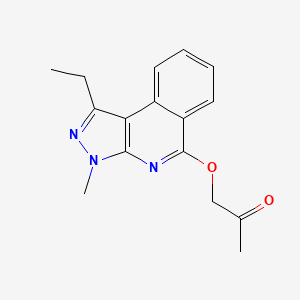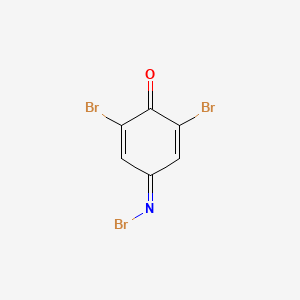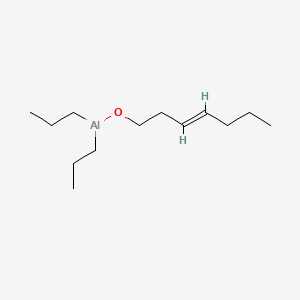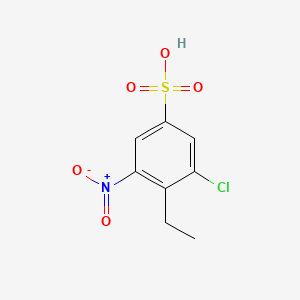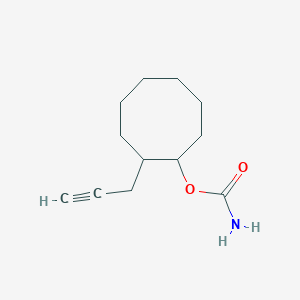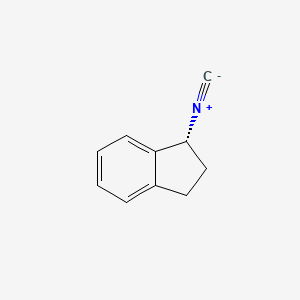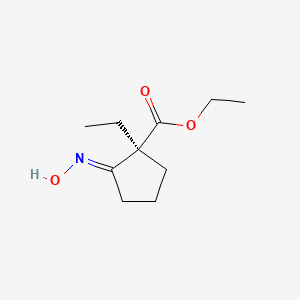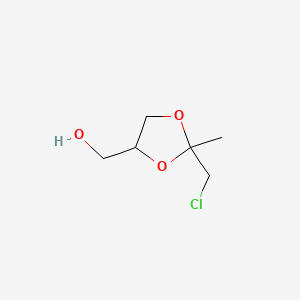
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is a versatile organic compound with the molecular formula C4H7ClO2. It is a chlorinated derivative of 1,3-dioxolane, featuring a chlorine atom attached to a methylene group and a methyl group on the dioxolane ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol typically involves the chlorination of 2-methyl-1,3-dioxolane-4-methanol. The reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The major product of oxidation is 2-chloromethyl-2-methyl-1,3-dioxolane-4-carboxylic acid.
Reduction: The reduction of the compound yields this compound itself or its derivatives.
Substitution: Substitution reactions can produce various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a solvent in analytical chemistry.
Mécanisme D'action
The mechanism by which 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.
Comparaison Avec Des Composés Similaires
2-Chloromethyl-1,3-dioxolane
2,2-Dimethyl-1,3-dioxolane-4-methanol
2,3-Isopropylidene-sn-glycerol
L-alpha,beta-Isopropylideneglycerol
Is there anything specific you would like to know more about regarding this compound?
Propriétés
Numéro CAS |
63979-51-1 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
[2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H11ClO3/c1-6(4-7)9-3-5(2-8)10-6/h5,8H,2-4H2,1H3 |
Clé InChI |
LOMFXRJCLQQSJH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
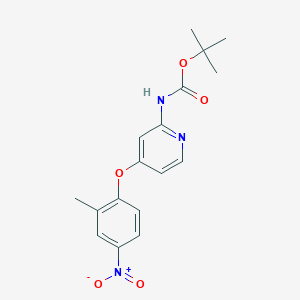
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
